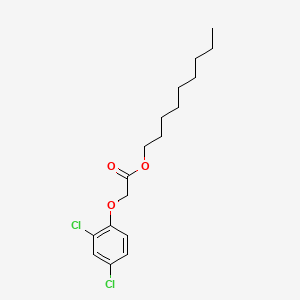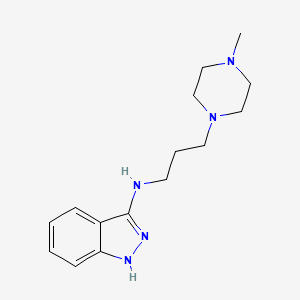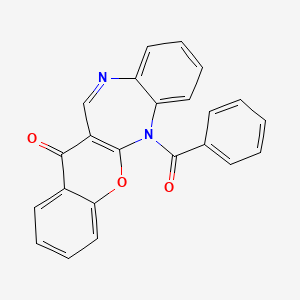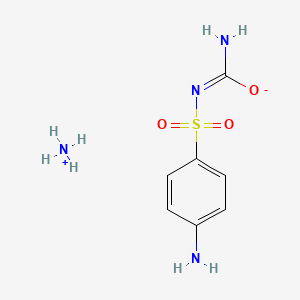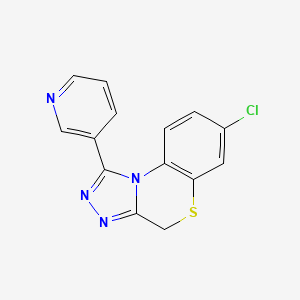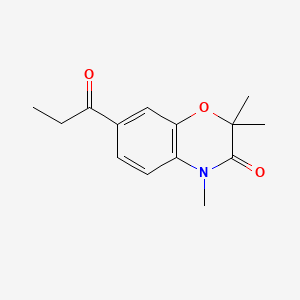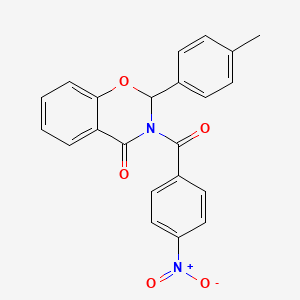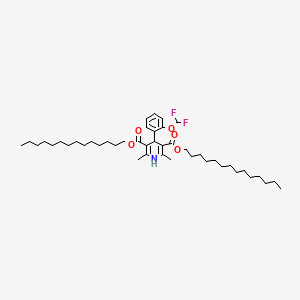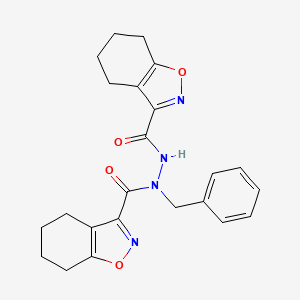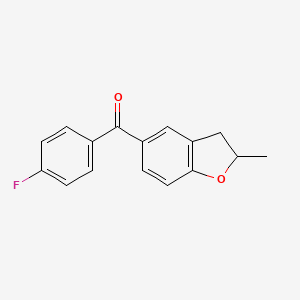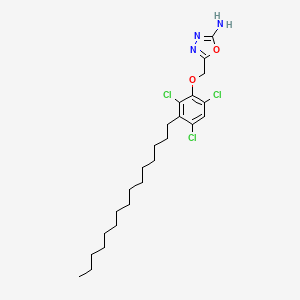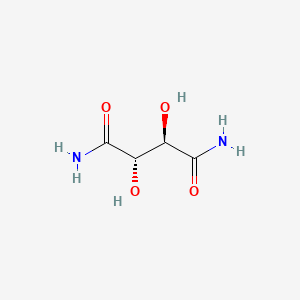
Tartaramide, meso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Tartramide, meso- can be synthesized through several methods:
Pyrolysis of Alkylammonium Tartarate: This method involves heating alkylammonium tartarate to induce pyrolysis, resulting in the formation of tartramides.
Microwave Condensation: Tartaric acid is condensed with different amines under microwave irradiation, which accelerates the reaction and improves yield.
Amidation of Tartaric Acid Esters or OH-Protected Tartaric Dichloride: This method involves reacting tartaric acid esters or OH-protected tartaric dichloride with amines to form tartramides.
Analyse Des Réactions Chimiques
Tartramide, meso- undergoes various chemical reactions, including:
Oxidation: Tartramide can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert tartramide into its corresponding amine derivatives.
Substitution: Tartramide can undergo substitution reactions where the amide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tartramide, meso- has several scientific research applications:
Chemistry: It is used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: Tartramide derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into the use of tartramide derivatives in drug development, particularly for their potential as enzyme inhibitors.
Industry: Tartramide is used in the production of polymers and as a chiral building block in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of tartramide, meso- involves its ability to form hydrogen bonds and interact with various molecular targets. Its 2,3-diol subunit allows it to mimic the behavior of natural compounds like ceramides, enabling it to participate in transmembrane signaling and other biological processes .
Comparaison Avec Des Composés Similaires
Tartramide, meso- can be compared with other similar compounds such as:
Tartaric Acid: While tartaric acid has similar stereochemistry, it is not an amide and has different chemical properties.
Other Tartramides: Different tartramides with varying chain lengths and substituents can have distinct properties and applications, highlighting the versatility of this class of compounds.
Tartramide, meso- stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
62210-72-4 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2+ |
Clé InChI |
GRMNJXQBRPJVQV-XIXRPRMCSA-N |
SMILES isomérique |
[C@@H]([C@@H](C(=O)N)O)(C(=O)N)O |
SMILES canonique |
C(C(C(=O)N)O)(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


